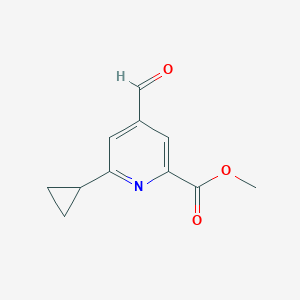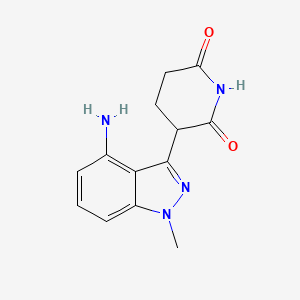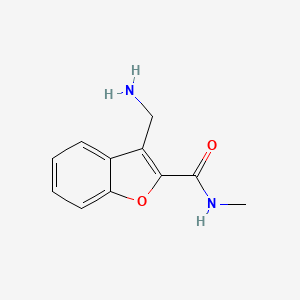
(6-Amino-4-methylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanol, 6-amino-4-methyl- is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxymethyl group at the second position, an amino group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6-amino-4-methyl- can be achieved through several methods. One common approach involves the reduction of 6-amino-4-methylpyridine-2-carboxaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .
Another method involves the catalytic hydrogenation of 6-amino-4-methylpyridine-2-carboxylic acid using palladium on carbon as a catalyst. This reaction is conducted under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 2-Pyridinemethanol, 6-amino-4-methyl- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 6-amino-4-methyl- undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol as a solvent.
Major Products Formed
Oxidation: 6-amino-4-methylpyridine-2-carboxylic acid.
Reduction: 6-amino-4-methylpyridine-2-methanamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Pyridinemethanol, 6-amino-4-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 6-amino-4-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of nitric oxide synthase (NOS), reducing the production of nitric oxide, a key mediator in inflammatory processes.
Receptor Binding: It may bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the hydroxymethyl group.
6-Methyl-2-pyridinemethanol: Similar structure but lacks the amino group.
Uniqueness
2-Pyridinemethanol, 6-amino-4-methyl- is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(6-amino-4-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI Key |
QRJJWSAEOIOPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
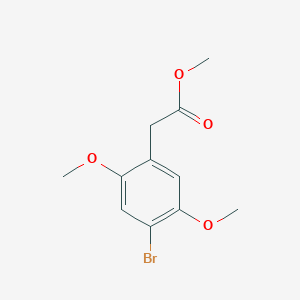
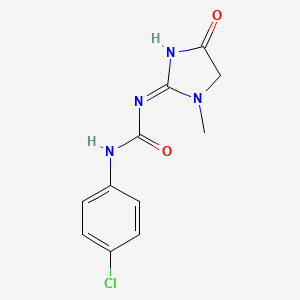

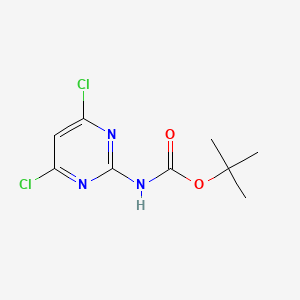
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)

![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)
![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)

